N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN5O2S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.
Starting Materials
3-chloro-4-methoxyaniline, 2-bromo-6-methylpyrazine, 4-chloro-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, 2-bromo-4-methylthiobenzoyl chloride, triethylamine, potassium carbonate, acetic acid, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 3-chloro-4-methoxyphenylamine, 3-chloro-4-methoxyaniline is reacted with acetic acid and potassium carbonate in ethanol to yield 3-chloro-4-methoxyphenylamine., Step 2: Synthesis of 6-methyl-2-(pyrazin-2-yl)pyrimidine-4-thiol, 2-bromo-6-methylpyrazine is reacted with 4-chloro-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine in the presence of triethylamine in diethyl ether to yield 6-methyl-2-(pyrazin-2-yl)pyrimidine-4-thiol., Step 3: Synthesis of 2-bromo-4-methylthiobenzoyl chloride, 2-bromo-4-methylthiobenzoyl chloride is synthesized by reacting 2-bromo-4-methylthiobenzoic acid with thionyl chloride in dichloromethane., Step 4: Coupling of intermediates, 3-chloro-4-methoxyphenylamine and 6-methyl-2-(pyrazin-2-yl)pyrimidine-4-thiol are coupled with 2-bromo-4-methylthiobenzoyl chloride in the presence of triethylamine in dichloromethane to yield N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c1-11-7-17(24-18(22-11)14-9-20-5-6-21-14)27-10-16(25)23-12-3-4-15(26-2)13(19)8-12/h3-9H,10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSQXSNWMPAIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.